2-Methyl-d3-propionic-3,3,3-d3 acid

Beschreibung

Fundamental Principles of Stable Isotope Labeling

Stable isotope labeling is a technique where an atom in a molecule is replaced by one of its stable isotopes. These isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), are non-radioactive and have the same number of protons but a different number of neutrons, resulting in a different atomic mass. nih.govnih.gov This mass difference allows labeled molecules to be distinguished from their unlabeled counterparts using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. clearsynth.com The key principle is that the chemical properties of the labeled molecule remain virtually identical to the unlabeled one, ensuring it behaves similarly in biological systems. nih.gov This allows researchers to trace the fate of specific molecules in complex biological matrices without significantly perturbing the system under study.

Significance of Deuterium Substitution in Advanced Chemical and Biological Investigations

Deuterium (²H), a stable isotope of hydrogen, plays a significant role in modern research due to the substantial relative mass change when it replaces protium (B1232500) (¹H). This substitution can lead to a phenomenon known as the kinetic isotope effect (KIE), where the rate of a chemical reaction is altered. clearsynth.com Specifically, the carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the carbon-hydrogen (C-H) bond. As a result, breaking a C-D bond requires more energy, leading to a slower reaction rate if this bond cleavage is the rate-determining step of a reaction.

This effect is particularly valuable in several areas of research:

Mechanistic Elucidation: By observing changes in reaction rates upon deuterium substitution, chemists can gain insights into the transition states and mechanisms of chemical reactions.

Metabolic Studies: In drug metabolism, many enzymatic reactions involve the cleavage of C-H bonds. Deuterating a drug at a metabolically active site can slow down its breakdown, a strategy that has been explored to improve the pharmacokinetic profiles of pharmaceuticals. pubcompare.ai

Internal Standards: Deuterated compounds are widely used as internal standards in quantitative analysis by mass spectrometry. mdpi.comresearchgate.net Because they are chemically identical to the analyte of interest but have a different mass, they can be added to a sample at a known concentration to correct for variations in sample preparation and instrument response, leading to highly accurate and precise measurements. clearsynth.commdpi.com

Overview of 2-Methyl-d3-propionic-3,3,3-d3 Acid as a Deuterated Isobutyric Acid Analogue

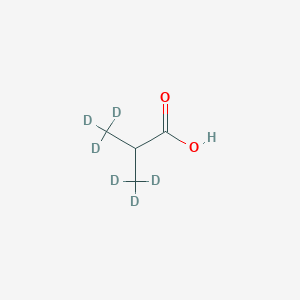

This compound is the deuterated form of isobutyric acid, a short-chain fatty acid. In this labeled analogue, the six hydrogen atoms of the two methyl groups are replaced with deuterium.

Table 1: Chemical Properties of this compound

| Property | Value |

| Chemical Formula | (CD₃)₂CHCOOH |

| CAS Number | 29054-08-8 |

| Molecular Weight | 94.14 g/mol |

| Isotopic Enrichment | Typically ≥98 atom % D |

| Synonyms | Isobutyric-d6 Acid, 2-Methylpropanoic-d6 Acid |

Data sourced from commercial suppliers.

As a deuterated analogue of isobutyric acid, this compound serves as an ideal internal standard for the quantification of endogenous isobutyric acid in various biological samples, such as plasma, urine, and fecal matter. mdpi.comresearchgate.net Its use in isotope dilution mass spectrometry allows for the precise measurement of isobutyric acid concentrations, which is crucial for studying its role in health and disease.

Research Scope and Strategic Importance of this compound Studies

The strategic importance of this compound lies primarily in its application as an internal standard for the accurate quantification of isobutyric acid in clinical and research settings. Isobutyric acid is a metabolite that can be found in various biological systems and its levels can be indicative of certain metabolic states or disorders.

Detailed Research Applications:

Metabolic Disorders: Inborn errors of metabolism, such as propionic acidemia, can lead to the accumulation of various organic acids. While not a primary biomarker, accurate measurement of related short-chain fatty acids like isobutyric acid can provide a more comprehensive metabolic profile of the patient. The use of deuterated internal standards like this compound is crucial for obtaining reliable quantitative data in such complex diagnostic assays. nih.govpafoundation.com

Clinical Diagnostics: The development of robust and accurate analytical methods for quantifying metabolites in biological fluids is a cornerstone of modern clinical chemistry. Isotope dilution mass spectrometry using deuterated standards is considered a gold-standard technique for achieving the highest level of accuracy and precision. clearsynth.com

Table 2: Illustrative Analytical Parameters for Short-Chain Fatty Acid Analysis using a Deuterated Internal Standard

| Parameter | Typical Value/Range |

| Analytical Technique | Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) |

| Quantification Method | Isotope Dilution |

| Linearity (R²) | > 0.99 |

| Recovery | 95-117% |

| Reproducibility (RSD) | 1-5% |

This table represents typical performance characteristics of methods for short-chain fatty acid analysis that employ deuterated internal standards, as described in the literature. nih.gov

Structure

3D Structure

Eigenschaften

IUPAC Name |

3,3,3-trideuterio-2-(trideuteriomethyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2/c1-3(2)4(5)6/h3H,1-2H3,(H,5,6)/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQNPFQTWMSNSAP-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C(=O)O)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60482005 | |

| Record name | 2-methyl-d3-propionic-3,3,3-d3 acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60482005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

94.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29054-08-8 | |

| Record name | 2-methyl-d3-propionic-3,3,3-d3 acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60482005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3,3-trideuterio-2-(trideuteriomethyl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Isotopic Enrichment for 2 Methyl D3 Propionic 3,3,3 D3 Acid

Historical and Current Chemical Synthesis Routes for Deuterated Organic Acids

The preparation of deuterium-labeled compounds has evolved significantly over the years. Historically, methods often relied on straightforward acid- or base-catalyzed hydrogen-deuterium exchange (H/D exchange) reactions. mdpi.com These processes typically involve heating the organic compound in a deuterium (B1214612) source, most commonly heavy water (D₂O), where acidic or basic conditions facilitate the enolization required for exchange at activated carbon centers. mdpi.com For carboxylic acids, the alpha-hydrogen can often be exchanged using these methods. Another classical approach involves multi-step synthesis starting from commercially available deuterated precursors and employing standard organic reactions like reduction with metal deuterides (e.g., LiAlD₄) or D₂ gas. snnu.edu.cnnih.gov

Current synthetic strategies have expanded to include a wide array of more sophisticated and selective methods. Transition metal catalysis has become a cornerstone for modern deuteration. nih.govresearchgate.net Catalysts based on iridium, palladium, ruthenium, and other metals can facilitate direct C-H activation and subsequent H/D exchange, often with high regioselectivity and under milder conditions than classical methods. snnu.edu.cnnih.gov For instance, palladium-on-carbon (Pd/C) has been used with D₂O to achieve selective H/D exchange. nih.gov Recent innovations also include electrochemical methods, such as using bipolar membranes to generate deuterated acids and bases from heavy water under mild conditions, offering a more sustainable and energy-efficient platform. bohrium.com These advanced techniques provide greater control over the position and level of deuterium incorporation, which is crucial for synthesizing complex labeled molecules. researchgate.net

Specific Synthetic Protocols for 2-Methyl-d3-propionic-3,3,3-d3 Acid

This compound, with the chemical formula (CD₃)₂CHCOOH and CAS number 29054-08-8, requires a synthetic approach that can precisely install two deuterated methyl groups. chemwhat.comcdnisotopes.com

The Grignard reaction is a powerful tool for forming carbon-carbon bonds and can be readily adapted for the synthesis of deuterated compounds by using isotopically labeled starting materials. A highly effective method for preparing 17-methyl-d3-testosterone, for example, involves the reaction of a ketone with deuterated methyl magnesium iodide (CD₃MgI). nih.gov

A similar strategy can be envisioned for this compound. A plausible synthetic route is outlined below:

Preparation of Deuterated Precursor : The synthesis would begin with a fully deuterated acetone (B3395972) molecule, acetone-d₆ ((CD₃)₂CO).

Grignard Reaction : Acetone-d₆ would be reacted with a methyl Grignard reagent, such as methyl magnesium bromide (CH₃MgBr). This reaction forms the tertiary alcohol, 2-methyl-d6-propan-2-ol ((CD₃)₂C(OH)CH₃).

Oxidation : The subsequent challenge is the conversion of this tertiary alcohol structure into the target carboxylic acid. Standard oxidation methods are not straightforward. A more viable Grignard approach would involve reacting a deuterated isopropyl Grignard reagent, (CD₃)₂CHMgBr, with carbon dioxide (CO₂). This reaction directly yields the carboxylate salt, which upon acidic workup, produces the final product, this compound ((CD₃)₂CHCOOH). The necessary deuterated isopropyl precursor could be synthesized from commercially available isopropanol-d₈.

This method's success hinges on the availability and isotopic purity of the deuterated starting materials.

Direct H/D exchange on the non-labeled isobutyric acid molecule presents a different set of challenges. The molecule has two types of C-H bonds: a single, more acidic α-hydrogen and eighteen less reactive C-H bonds within the two methyl groups.

Alpha-Hydrogen Exchange : The α-hydrogen can be relatively easily exchanged for deuterium through base-catalyzed keto-enol type equilibria. mdpi.com Simply heating isobutyric acid in D₂O with a base catalyst like sodium deuteroxide (NaOD) would likely lead to high levels of deuteration at this position.

Methyl Group Exchange : Deuterating the methyl groups is significantly more challenging due to the lower acidity of these protons. Achieving this requires more forcing conditions or specialized catalysts. google.com Heterogeneous catalysts, such as palladium on carbon (Pd/C) or platinum, in combination with D₂ gas or D₂O at elevated temperatures, can facilitate the exchange of less activated C-H bonds. nih.govgoogle.com Transition-metal complexes, particularly those involving iridium, are known to catalyze H/D exchange at typically unreactive C(sp³)–H bonds. snnu.edu.cn A protocol might involve using an iridium catalyst with D₂ gas as the deuterium source to achieve deuteration of the methyl groups. snnu.edu.cn However, achieving complete and selective deuteration of only the methyl groups while leaving the alpha-hydrogen intact would require careful catalyst selection and reaction optimization.

Regardless of the synthetic route chosen, optimizing reaction conditions is paramount to maximize both the chemical yield and the isotopic purity of the final product. Key factors include the choice of catalyst, temperature, reaction time, and the nature of the deuterium source. google.com

For Grignard-based syntheses, the isotopic purity of the final product is almost entirely dependent on the isotopic enrichment of the deuterated precursor. For H/D exchange reactions, the conditions must be carefully controlled to drive the equilibrium toward the desired deuterated product and to ensure selectivity.

Below is a table summarizing key optimization parameters for H/D exchange reactions.

| Parameter | Influence on Purity and Yield | Optimization Strategy |

|---|---|---|

| Catalyst | Determines the reaction rate and regioselectivity of the H/D exchange. snnu.edu.cnnih.gov | Screen various catalysts (e.g., Pd/C, PtO₂, Iridium complexes) to find one that selectively activates the methyl C-H bonds over the α-C-H bond if desired. snnu.edu.cnnih.gov |

| Deuterium Source | The isotopic enrichment of the source (e.g., D₂O, D₂ gas) sets the maximum achievable purity. snnu.edu.cngoogle.com | Use a deuterium source with the highest available isotopic enrichment (e.g., 99.9 atom % D). A large excess of the deuterium source is often used to drive the exchange reaction to completion. google.com |

| Temperature | Higher temperatures increase reaction rates but can also lead to side reactions, decomposition, or reduced selectivity. mdpi.comgoogle.com | Systematically vary the temperature to find the optimal balance between reaction rate and product stability/selectivity. |

| Reaction Time | Sufficient time is needed for the exchange to reach equilibrium. Prolonged times can lead to side products. google.com | Monitor the reaction progress over time using techniques like NMR or MS to determine the point of maximum deuteration without significant degradation. nih.gov |

| Solvent | The solvent must be compatible with the reactants and catalyst. It can also influence catalyst activity. snnu.edu.cn | For H/D exchange, the deuterium source (e.g., D₂O) can sometimes serve as the solvent. In other cases, an inert aprotic solvent is required. snnu.edu.cn |

Analytical Techniques for Assessing Isotopic Purity and Structural Integrity Post-Synthesis

After synthesis, it is crucial to verify the structural integrity of the compound and accurately determine its isotopic purity. The two primary analytical methods for this purpose are high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an indispensable tool for confirming the exact location of the deuterium atoms within the molecule. rsc.org

¹H NMR (Proton NMR): In the ¹H NMR spectrum of a deuterated compound, the signals corresponding to the positions where hydrogen has been replaced by deuterium will disappear or significantly decrease in intensity. This confirms the location of deuteration.

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei, providing a spectrum with signals at the chemical shifts where deuterium has been incorporated.

¹³C NMR (Carbon NMR): The coupling patterns in the ¹³C NMR spectrum can also provide information about adjacent deuterium atoms.

Together, HR-MS and NMR provide a comprehensive characterization of the synthesized deuterated compound, confirming its structure and quantifying its isotopic enrichment. rsc.org

The table below compares the primary analytical techniques used for characterization.

| Analytical Technique | Information Provided | Advantages | Limitations |

|---|---|---|---|

| High-Resolution Mass Spectrometry (HR-MS) | Isotopic distribution, average isotopic enrichment, molecular weight confirmation. nih.govrsc.org | High sensitivity, rapid analysis, very low sample consumption, can be coupled with liquid chromatography (LC-MS). nih.govrsc.org | Does not directly provide information on the specific location of the deuterium atoms within the molecule. nih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirms the molecular structure and the precise position of deuterium labels. Can provide relative isotopic purity. rsc.org | Provides unambiguous structural information and location of labels. Non-destructive. rsc.org | Lower sensitivity compared to MS, requires larger sample amounts, longer analysis time. |

Sophisticated Analytical Applications of 2 Methyl D3 Propionic 3,3,3 D3 Acid

Utility as a Labeled Internal Standard in Quantitative Chemical Analysis

One of the primary applications of 2-Methyl-d3-propionic-3,3,3-d3 acid is its use as a labeled internal standard in quantitative chemical analysis. acs.orgacs.orgrsc.org Internal standards are essential for correcting variations in analytical procedures, and isotopically labeled standards are considered the gold standard for techniques like mass spectrometry and nuclear magnetic resonance spectroscopy. imreblank.ch

Quantitative Mass Spectrometry (MS) in Complex Biological and Environmental Samples

In quantitative mass spectrometry, this compound is an ideal internal standard for the analysis of its non-labeled counterpart, isobutyric acid, and other related short-chain fatty acids. acs.orgrsc.org When analyzing complex matrices such as blood, urine, or environmental extracts, the deuterated standard co-elutes with the analyte of interest during chromatographic separation. Because it is chemically identical to the analyte, it experiences the same extraction inefficiencies, matrix effects, and ionization suppression or enhancement in the mass spectrometer. amazonaws.com

However, due to its higher mass, the deuterated standard is distinguishable from the native analyte by the mass spectrometer. amazonaws.com This allows for the calculation of a precise ratio of the analyte to the internal standard, leading to highly accurate quantification, even in the presence of complex sample matrices that can interfere with the analysis. This approach is fundamental to isotope dilution mass spectrometry (IDMS). imreblank.ch

For instance, in the diagnosis of organic acidemias like propionic acidemia, accurate quantification of metabolites is crucial. semanticscholar.org The use of isotopically labeled internal standards, such as deuterated propionic acid derivatives, in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays allows for the reliable determination of biomarkers like 3-hydroxypropionic acid and methylmalonic acid in dried blood spots. plos.orgnih.gov

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Formula | C4H2D6O2 |

| Molecular Weight | 94.14 g/mol |

| CAS Number | 29054-08-8 |

| Synonyms | Isobutyric acid-d6, 2-Methylpropanoic-d6 acid |

This table displays key chemical properties of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Quantification

In Nuclear Magnetic Resonance (NMR) spectroscopy, deuterium (B1214612) labeling is a powerful technique for both structural elucidation and quantification. acs.org While proton (¹H) NMR is a standard method, the complexity of spectra from biological samples can be overwhelming. The substitution of protons with deuterium atoms simplifies the ¹H NMR spectrum, as deuterium is effectively "invisible" in a standard proton NMR experiment. docbrown.info

Using this compound as an internal standard provides a distinct signal in the deuterium (²H) NMR spectrum that can be used for quantification. acs.org Furthermore, in the context of studying molecular dynamics, deuterium NMR of labeled methyl groups can provide insights into the mobility and rotational dynamics of these groups within molecules. rsc.orgnih.gov

Principles and Methodologies of Isotopic Dilution Mass Spectrometry (IDMS)

Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical method for achieving high accuracy and precision in quantitative analysis. epa.gov The fundamental principle of IDMS involves the addition of a known amount of an isotopically enriched standard (the "spike"), such as this compound, to a sample containing the analyte of interest (the "natural" compound). osti.gov

After the spike is thoroughly mixed and equilibrated with the sample, the mixture is analyzed by a mass spectrometer. The instrument measures the altered isotopic ratio of the analyte. By knowing the initial amount of the spike added, the isotopic enrichment of the spike, the natural isotopic abundance of the analyte, and the measured isotopic ratio of the mixture, the exact amount of the analyte in the original sample can be calculated with high accuracy. epa.gov

A key advantage of IDMS is that once the spike and sample are homogenized, any subsequent loss of the analyte during sample preparation or analysis will not affect the accuracy of the final result, as both the labeled and unlabeled forms will be lost in the same proportion. osti.gov This makes IDMS particularly robust for analyzing complex samples where quantitative recovery is challenging. imreblank.ch

Development and Validation of Analytical Methods Employing this compound

The development of analytical methods using this compound as an internal standard requires careful validation to ensure reliability and accuracy. acs.org Method validation typically involves assessing several key parameters, including linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy.

For example, in a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the analysis of organic acids, a calibration curve would be constructed by analyzing a series of standards containing known concentrations of the analyte and a fixed concentration of the deuterated internal standard. Linearity is assessed by the correlation coefficient (R²) of the calibration curve. nih.gov

The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately and precisely quantified. Precision is a measure of the repeatability of the method, often expressed as the coefficient of variation (CV), while accuracy refers to how close the measured value is to the true value. nih.gov

Table 2: Example Method Validation Parameters for an LC-MS/MS Assay

| Parameter | Typical Acceptance Criteria |

|---|---|

| Linearity (R²) | > 0.99 |

| Limit of Detection (LOD) | Signal-to-Noise Ratio > 3 |

| Limit of Quantification (LOQ) | Signal-to-Noise Ratio > 10, CV < 20% |

| Precision (CV) | < 15% |

| Accuracy (% Recovery) | 85-115% |

This table provides typical acceptance criteria for the validation of a quantitative analytical method.

Investigations utilizing Deuterium Solid-State NMR Techniques

Deuterium solid-state NMR (SSNMR) is a powerful technique for studying the structure and dynamics of molecules in the solid state. acs.org By selectively labeling specific sites in a molecule with deuterium, such as the methyl groups in this compound, detailed information about molecular motion can be obtained. acs.org

The lineshape of the deuterium NMR spectrum is highly sensitive to the rate and geometry of molecular motion. nih.gov For a static deuterated methyl group, a characteristic Pake doublet pattern is observed. As the methyl group begins to rotate, the lineshape changes, and analysis of these changes as a function of temperature can provide quantitative information about the rotational dynamics, including the activation energy for the motion. acs.orgnih.gov

For instance, deuterium SSNMR studies have been used to investigate the dynamics of organic molecules occluded within porous materials and to study the motion of methyl groups in biological systems. acs.orgacs.org These studies provide fundamental insights into molecular interactions and the physical properties of materials at the molecular level.

Applications in Organic Synthesis and Materials Science Research

2-Methyl-d3-propionic-3,3,3-d3 Acid as a Chirality and Isotopic Probe in Synthesis

Isotopic labeling is a powerful technique for elucidating reaction mechanisms and tracking the metabolic fate of molecules. The replacement of hydrogen with its heavier, stable isotope deuterium (B1214612) creates a distinct mass signature without significantly altering the chemical reactivity, making this compound an excellent tracer.

In mechanistic studies, this compound can be incorporated into a larger molecule to follow the journey of the isobutyrate moiety through a complex reaction sequence. The presence and location of the deuterium atoms in the final products, often determined by mass spectrometry or NMR spectroscopy, provide unambiguous evidence of bond-forming and bond-breaking steps. Furthermore, the use of deuterium can help in studying stereochemical outcomes of reactions, acting as a silent, mass-sensitive probe to distinguish between prochiral faces of a molecule or track stereochemical inversion or retention at a chiral center.

Role as a Key Building Block for the Creation of Novel Deuterated Organic Compounds

As a commercially available deuterated building block, this compound is a valuable starting material for the synthesis of more complex isotopically labeled molecules. nih.govaablocks.com Its carboxylic acid functional group allows for a wide range of chemical transformations, including conversion to esters, amides, acid chlorides, and alcohols, each of which can be a precursor for further synthetic steps. wikipedia.org This versatility makes it a useful deuterated synthetic intermediate. usbio.netchemicalbook.com Researchers can introduce the deuterated isobutyryl group into various molecular scaffolds, enabling the creation of novel deuterated compounds for use as standards in analytical chemistry, probes in metabolic research, or as active pharmaceutical ingredients. isotope.commedchemexpress.com

Synthesis of Derivatives with Tailored Chemical or Physical Properties

The synthesis of derivatives from this compound allows for the fine-tuning of molecular properties for specific applications. researchgate.net

One of the most significant advantages of deuteration in medicinal chemistry is the enhancement of a drug's metabolic stability. nbinno.comjuniperpublishers.com This phenomenon is due to the kinetic isotope effect (KIE), which describes the change in reaction rate when an atom is replaced by one of its isotopes. wikipedia.org The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, meaning it requires more energy to break. advancedsciencenews.com

Consequently, metabolic processes that involve the cleavage of a C-H bond at a deuterated position will proceed more slowly. advancedsciencenews.com By strategically placing deuterium atoms at metabolically vulnerable sites within a drug molecule, its rate of breakdown by enzymes can be reduced. morressier.com This can lead to several therapeutic advantages, including:

Increased drug half-life, allowing for less frequent dosing. ckisotopes.com

Improved oral bioavailability. ckisotopes.com

A more consistent pharmacokinetic profile among patients. morressier.com

Reduced formation of potentially toxic metabolites. juniperpublishers.com

The application of deuterated compounds extends into materials science, particularly in the development of advanced polymers. sine2020.eu The synthesis of polymers from deuterated monomers can yield materials with unique properties valuable for specific analytical techniques. europa.eu Neutron scattering, for example, is a powerful method for studying the structure and dynamics of polymers. resolvemass.ca Because neutrons interact differently with hydrogen and deuterium nuclei, selective deuteration of polymer chains provides a "contrast" that allows researchers to visualize the conformation and movement of different parts of the polymer in detail. europa.eu

While direct applications of this compound in materials science are an emerging area, its derivatives could serve as monomers or additives in the synthesis of specialty polymers. These deuterated polymers are crucial for research in fields like polymer physics, biodegradable plastics, and organic electronics. europa.euresolvemass.ca

Intermediate in the Synthesis of Pharmacologically Active Agents

The strategic incorporation of deuterium is a recognized tool for optimizing drug candidates. nbinno.commorressier.com this compound serves as a key intermediate for creating deuterated versions of pharmaceuticals containing an isobutyrate moiety.

The Signal Transducer and Activator of Transcription 3 (STAT3) is a protein that plays a crucial role in cell growth, survival, and differentiation. ucl.ac.uknih.gov Persistent activation of the STAT3 signaling pathway is linked to the development and progression of numerous human cancers, making it a significant target for anticancer drug discovery. ucl.ac.ukresearchgate.net

Several small-molecule inhibitors have been designed to block the function of STAT3. nih.govrsc.org The development of these inhibitors is an active area of research, with a focus on improving potency and drug-like properties. researchgate.net Given that isobutyric acid and its derivatives have been shown to have effects on cancer cells and T-cell function, modifying STAT3 inhibitors with such groups is a plausible strategy. nih.govresearchgate.net Incorporating the this compound moiety into a known STAT3 inhibitor scaffold is a rational approach to enhance its metabolic stability and pharmacokinetic profile, potentially leading to a more effective therapeutic agent. morressier.com

Precursor in the Synthesis of Thyroid Hormone Receptor Beta (THR-β) Agonists

While direct, publicly available synthesis routes explicitly detailing the use of this compound as a precursor for currently marketed Thyroid Hormone Receptor Beta (THR-β) agonists are not extensively documented, the principles of deuteration in drug design strongly suggest its potential role. THR-β agonists are a class of drugs investigated for the treatment of metabolic disorders such as non-alcoholic steatohepatitis (NASH) and dyslipidemia.

The metabolic stability of drug candidates is a critical factor in their development. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage. researchgate.net This "kinetic isotope effect" can slow down the metabolism of a drug, leading to a longer half-life and potentially improved therapeutic efficacy and safety profiles. For drug candidates containing an isobutyryl moiety, which is susceptible to metabolic oxidation, replacing it with a deuterated version derived from this compound could be a strategic move to block metabolic "soft spots."

Contributions to Early-Stage Drug Design and Lead Optimization

The application of this compound is particularly relevant in the early stages of drug discovery, specifically in hit-to-lead and lead optimization phases. During these stages, medicinal chemists aim to refine the structure of a promising compound (a "hit" or "lead") to improve its pharmacological properties.

Deuterated building blocks like this compound are valuable tools in this iterative process. enamine.netenamine.net By strategically incorporating deuterium, researchers can systematically probe the metabolic fate of a drug candidate and enhance its ADME (absorption, distribution, metabolism, and excretion) properties. researchgate.net

Key Contributions in Drug Design:

| Contribution | Description |

| Improved Metabolic Stability | The stronger C-D bond can reduce the rate of metabolic degradation, particularly oxidation by cytochrome P450 enzymes. cambridgemedchemconsulting.com This can lead to increased drug exposure and potentially a lower or less frequent dosing regimen. |

| Reduced Formation of Toxic Metabolites | By altering metabolic pathways, deuteration can sometimes decrease the formation of reactive or toxic metabolites, thereby improving the safety profile of the drug candidate. |

| Enhanced Pharmacokinetic Profile | A slower metabolism can lead to a longer half-life, more predictable plasma concentrations, and overall improved pharmacokinetic characteristics. nih.gov |

| Tool for Mechanistic Studies | Isotopic labeling with deuterium allows researchers to trace the metabolic pathways of a drug, providing valuable insights into its biotransformation. |

The process of lead optimization involves synthesizing and testing numerous analogs of a lead compound. The availability of deuterated building blocks like this compound provides medicinal chemists with a powerful option to address metabolic liabilities without drastically altering the core structure and biological activity of the molecule. nih.govtheopenscholar.com This approach of "precision deuteration" is becoming an increasingly important strategy in the development of safer and more effective medicines. theopenscholar.comresearchgate.net

Investigations of Metabolic Pathways and Biological Mechanisms Through Isotopic Tracing

Utilization of 2-Methyl-d3-propionic-3,3,3-d3 Acid for In Vivo and In Vitro Metabolic Tracing

Stable isotope tracing is a fundamental technique for following a metabolic substrate through downstream biochemical reactions, offering deep insights into the metabolic wiring of cells. mssm.edu The use of isotopically labeled compounds, such as this compound, is central to these investigations. This compound can be introduced into both living organisms (in vivo) and controlled laboratory environments (in vitro) to track the metabolic fate of isobutyric acid. nih.gov

In these studies, the deuterium (B1214612) atoms on the molecule act as a "heavy" label. As the compound is metabolized, the deuterium label is carried along into subsequent metabolites. By using advanced analytical techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, researchers can detect and quantify these deuterated metabolites. nih.govnih.gov This allows for the precise mapping of the metabolic pathways that isobutyric acid and its derivatives participate in. For instance, studies have utilized deuterated glucose to understand metabolic processes, highlighting the utility of deuterium labeling in tracing metabolic fates. nih.govnih.gov

Elucidation of Molecular Flux and Intermediates in Complex Biological Systems

Isotopic tracers like this compound are instrumental in elucidating the flow, or flux, of molecules through metabolic pathways. mssm.edu Metabolic flux refers to the rate of turnover of molecules through a metabolic pathway. By measuring the rate at which the deuterium label from this compound appears in various downstream metabolites, scientists can quantify the activity of different pathways. nih.gov

This approach is particularly valuable for understanding complex biological systems where multiple pathways may be active simultaneously. For example, in studies of central carbon metabolism, isotopic tracers have been used to decipher the activity of glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and the tricarboxylic acid (TCA) cycle. nih.gov The analysis of labeling patterns in downstream metabolites provides qualitative information about their origin and relative rates of production. mssm.edu

Applications in Metabolic Flux Analysis (MFA) and Pathway Mapping

Metabolic Flux Analysis (MFA) is a powerful methodology that uses stable isotope labeling to quantify intracellular metabolic fluxes. medchemexpress.comnih.gov this compound can be employed as a tracer in MFA studies to investigate the metabolism of branched-chain fatty acids. By introducing this labeled compound into a biological system and analyzing the isotopic enrichment in various metabolites, researchers can construct detailed maps of metabolic fluxes. nih.gov

These flux maps provide a quantitative understanding of how cells utilize different substrates and allocate resources to various metabolic functions. MFA has been widely applied in metabolic engineering to identify bottlenecks in production pathways and to guide the rational design of strains for improved production of desired chemicals. nih.govnih.gov The technique allows for the classification and characterization of metabolic pathways from a mathematical modeling perspective. frontiersin.org

Research on the Metabolism and Fate of Isobutyric Acid and its Deuterated Analogues

Research has focused on understanding how isobutyric acid and its deuterated forms are processed within biological systems. The deuterium substitution in this compound can influence its metabolic rate due to the kinetic isotope effect, where the heavier deuterium atom can lead to a slower rate of bond cleavage. juniperpublishers.com This property can be exploited to study the mechanisms of enzymes involved in isobutyric acid metabolism.

Studies have also investigated the biotransformation of various compounds to identify their metabolites in different biological compartments like the brain and liver. nih.gov The use of deuterated analogs helps in understanding these metabolic transformations and the ultimate fate of the parent compound. For example, the metabolism of propionate (B1217596) has been shown to lead to the formation of methylcitrate, a key biomarker in certain metabolic disorders. nih.gov

Role in Microbiological Metabolomics and Microbial Fermentation Studies

Isotopic tracers are invaluable in the field of microbiological metabolomics for understanding the intricate metabolic networks of microorganisms. nih.gov

Characterization of Metabolite Production in Specific Microbial Species (e.g., Clostridium sp., Staphylococcus aureus)

In studies of Clostridium species, which are of interest for their ability to produce biofuels and other chemicals, isotope-assisted metabolite analysis has been used to decipher their central carbon metabolism. nih.govosti.gov For instance, 13C-labeled substrates have been used to uncover the activity of different glycolytic pathways and the TCA cycle in Clostridium thermocellum. nih.govosti.gov Similarly, in Staphylococcus aureus, an opportunistic pathogen, metabolomics studies using stable isotopes help to understand its adaptive metabolism in different environments. nih.govgla.ac.uk These studies can reveal how the bacterium alters its metabolic pathways in response to stress, such as exposure to antibiotics or changes in nutrient availability. frontiersin.orgfrontiersin.org

Comparative Academic Studies of 2 Methyl D3 Propionic 3,3,3 D3 Acid with Non Deuterated Isobutyric Acid

Comparative Analysis of Reactivity and Mechanistic Pathways

The substitution of hydrogen (H) with its heavier isotope, deuterium (B1214612) (D), in 2-Methyl-d3-propionic-3,3,3-d3 acid introduces a change in mass that, while not altering the molecule's electronic structure, significantly influences its vibrational energy and, consequently, its chemical reactivity. This phenomenon is primarily understood through the lens of the kinetic isotope effect (KIE), which is the ratio of the reaction rate of the lighter isotopologue (containing H) to that of the heavier isotopologue (containing D).

The C-D bond is stronger and has a lower zero-point energy (ZPE) than the C-H bond. princeton.edu Consequently, reactions that involve the cleavage of a C-H/C-D bond in the rate-determining step will exhibit a primary KIE (kH/kD > 1), indicating that the non-deuterated compound reacts faster. For reactions where the C-H/C-D bond is not broken in the rate-determining step, a smaller secondary KIE may be observed. wikipedia.org

In the case of this compound, the deuterium atoms are located on the methyl groups. Chemical reactions involving the cleavage of these C-D bonds, such as oxidation, are expected to proceed at a slower rate compared to isobutyric acid. For instance, the oxidation of isobutyric acid to acetone (B3395972), which can be achieved by heating with a chromic acid solution, would likely exhibit a primary KIE. skyline.ms

Conversely, reactions where the isotopic substitution is at a position not directly involved in bond breaking will exhibit a secondary KIE. wikipedia.org For example, in the esterification of the carboxylic acid group, the deuterated methyl groups are not directly involved in the reaction. However, their presence can still influence the reaction rate through steric and hyperconjugative effects, leading to a secondary KIE that is typically much smaller than a primary KIE. wikipedia.org

Table 1: Theoretical Kinetic Isotope Effects (KIE) in Reactions of Isobutyric Acid and its Deuterated Analog

| Reaction Type | Bond(s) Involved in Rate-Determining Step | Expected KIE (kH/kD) for this compound | Mechanistic Implication |

| Oxidation of Methyl Group | C-H / C-D | > 1 (Primary KIE) | Slower oxidation rate for the deuterated compound due to the stronger C-D bond. princeton.edu |

| Esterification of Carboxyl Group | C-O, O-H | ≈ 1 (Secondary KIE) | Minimal rate difference as the C-D bonds are not broken during the reaction. wikipedia.org |

| Decarboxylation | C-C | ≈ 1 (Secondary KIE) | Negligible effect on the rate as the methyl groups are not directly involved. |

Isotopic Effects on Enzymatic Reactions and Biological Transformations

In biological systems, the KIE is a powerful tool for elucidating enzyme mechanisms. The substitution of hydrogen with deuterium in this compound can alter its interaction with enzymes and its metabolic fate compared to isobutyric acid.

Enzymatic reactions that involve the cleavage of a C-H bond on the methyl group of isobutyric acid are expected to be slower with the deuterated substrate. This can lead to a phenomenon known as "metabolic switching," where the enzymatic machinery may preferentially metabolize the non-deuterated compound or shift to alternative metabolic pathways for the deuterated one. nih.gov For instance, the catabolism of isobutyric acid can proceed via the 2-methylcitrate cycle, a pathway that involves several enzymatic steps. nih.gov A key step in this pathway is the conversion of isobutyryl-CoA. If any subsequent reaction involves the breaking of a C-H bond on the methyl group, a significant KIE would be expected.

The use of deuterated compounds can also lead to improved pharmacokinetic properties in drug development by slowing down metabolism at specific sites. nih.gov While isobutyric acid itself is not a drug, the principles apply to its biological transformations.

Table 2: Anticipated Isotopic Effects on Key Enzymatic Parameters

| Enzyme/Process | Parameter | Expected Effect for this compound vs. Isobutyric Acid | Rationale |

| Acyl-CoA Synthetase | Km | Likely similar | The initial binding to the enzyme is generally not significantly affected by isotopic substitution at a remote position. |

| Vmax/kcat | Potentially slightly lower | A secondary KIE could lead to a minor decrease in the maximum reaction velocity. wikipedia.org | |

| Enzymes of the 2-methylcitrate cycle | Overall Pathway Flux | Potentially reduced | If any step involving C-H bond cleavage on the methyl groups is rate-limiting, the overall flux through the pathway will be slower for the deuterated compound. nih.gov |

Differential Analytical Responses and Chromatographic Behaviors

The difference in mass and vibrational energy between this compound and isobutyric acid leads to distinct behaviors in analytical techniques, particularly in chromatography and mass spectrometry.

In gas chromatography (GC) and liquid chromatography (LC), deuterated compounds often exhibit slightly shorter retention times than their non-deuterated analogs. nih.govchromforum.org This is attributed to the slightly weaker intermolecular interactions (van der Waals forces) of the C-D bond compared to the C-H bond. This difference in retention time, though often small, can be significant enough to achieve partial or complete separation of the two compounds. chromforum.org

Mass spectrometry (MS) is the primary technique for distinguishing and quantifying these isotopologues. This compound has a higher molecular weight than isobutyric acid, resulting in a distinct mass-to-charge ratio (m/z) signal. This property is fundamental to its use as an internal standard in quantitative analyses using isotope dilution mass spectrometry.

Table 3: Comparison of Analytical Properties

| Property | Isobutyric Acid | This compound | Analytical Implication |

| Molecular Weight | 88.11 g/mol | 94.15 g/mol | Easily distinguishable by mass spectrometry. |

| GC/LC Retention Time | Typically longer | Typically shorter | Allows for chromatographic separation from the non-deuterated form. nih.gov |

| Mass Spectrum (m/z) | Lower | Higher | Enables use as an internal standard for accurate quantification. |

Implications of Isotopic Substitution in Biological Systems Modeling

Stable isotope tracers like this compound are invaluable tools in the modeling of biological systems. nih.govnih.gov By introducing the labeled compound into a biological system, researchers can trace its metabolic fate and quantify the flux through various metabolic pathways.

In the context of isobutyric acid metabolism, this compound can be used to study the dynamics of the 2-methylcitrate cycle and its connections to other central metabolic pathways, such as the tricarboxylic acid (TCA) cycle. nih.gov For example, by measuring the rate of incorporation of deuterium into downstream metabolites, it is possible to model the rate of propionate (B1217596) catabolism. nih.gov

Furthermore, the predictable changes in reaction rates due to the KIE can be incorporated into metabolic models to refine their predictive power. By comparing the metabolic response to both the deuterated and non-deuterated compounds, researchers can gain a more nuanced understanding of the regulatory mechanisms and rate-limiting steps within a metabolic network. The use of deuterated compounds allows for the investigation of metabolic pathways and the impact of isotopic substitution on biological processes. simsonpharma.com

Table 4: Applications in Biological Systems Modeling

| Modeling Application | Role of this compound | Information Gained |

| Metabolic Flux Analysis | Stable Isotope Tracer | Quantification of the rate of isobutyric acid metabolism and its contribution to other pathways. nih.govnih.gov |

| Pharmacokinetic Modeling | Deuterated Analog | Understanding the impact of metabolism on the clearance and distribution of isobutyric acid-like structures. nih.gov |

| Enzyme Mechanism Studies | Isotopic Probe | Elucidation of rate-limiting steps and transition state structures of enzymes involved in isobutyric acid metabolism. princeton.edu |

| Quantitative Metabolomics | Internal Standard | Accurate measurement of endogenous isobutyric acid concentrations in biological samples. |

Future Prospects and Emerging Research Frontiers in 2 Methyl D3 Propionic 3,3,3 D3 Acid Research

Integration with Multi-Omics Data for Systems-Level Understanding

The true power of 2-Methyl-d3-propionic-3,3,3-d3 acid is being unlocked through its integration with multi-omics data, which combines metabolomics with other disciplines like proteomics and transcriptomics to provide a holistic view of cellular function. When used as a metabolic tracer, this deuterated compound allows researchers to follow the fate of the labeled methyl groups through various metabolic pathways.

A prime example is in the study of the methylcitrate cycle, a critical pathway for the detoxification of propionyl-CoA. In metabolic disorders like propionic acidemia, where the primary pathway for propionyl-CoA metabolism is defective, this cycle becomes crucial. By using this compound and its corresponding non-labeled analogue, 2-methylcitric acid, researchers can precisely quantify the flux and accumulation of metabolites. This metabolomic data, when layered with proteomic and transcriptomic analyses, can reveal how the accumulation of these metabolites impacts enzyme expression and activity, offering a systems-level understanding of the disease's pathophysiology. nih.gov

Such integrated approaches are essential for moving from correlation to causation in metabolomics studies, providing mechanistic explanations for the observed metabolic profiles. youtube.com The use of stable isotope-labeled compounds is fundamental to these studies, enabling the elucidation of metabolic pathways, bioavailability, and drug interactions. symeres.com

Development of Advanced Isotopic Labeling Strategies

The synthesis and application of deuterated compounds are continually evolving. Initially, the focus was on creating "deuterium switches" for existing drugs to improve their pharmacokinetic profiles. nih.gov However, the field has progressed to designing novel deuterated molecules from the outset. nih.gov The development of advanced isotopic labeling strategies is key to this progress, aiming to improve the cost-effectiveness, regioselectivity, and versatility of introducing deuterium (B1214612) into a molecule. x-chemrx.com

Recent advancements include late-stage direct hydrogen isotopic exchange (HIE) reactions, which avoid the need for pre-functionalization and use readily available deuterium sources like D₂O. x-chemrx.comacs.org Furthermore, chemoenzymatic and biocatalytic methods are being developed for the production of a wide array of deuterated metabolites. These strategies often leverage the ability of enzymes to tolerate deuterated substrates. For instance, engineered photodecarboxylases have been used for the successful decarboxylative deuteration of various short-chain fatty acids. researchgate.net

These advanced methods are crucial for producing highly specific and complex deuterated compounds, which are essential for detailed mechanistic and kinetic studies, such as investigating the kinetic isotope effect (KIE). symeres.comresearchgate.net

Novel Applications in Environmental Sciences and Agricultural Research

The utility of deuterated compounds like this compound is expanding into environmental and agricultural sciences. In these fields, stable isotope-labeled compounds serve as powerful tracers to understand the fate and impact of various substances in the environment. symeres.com

Key Applications:

Tracking Microbial Metabolism: Short-chain fatty acids (SCFAs) are key metabolites produced by microbial fermentation in various environments, including the gut and soil. mdpi.comfao.org Deuterated SCFAs can be used to trace the metabolic activities of microbial communities, providing insights into their role in nutrient cycling and ecosystem health.

Agrochemical Research: Stable isotopes are used to trace the fate of agrochemicals in the environment, offering insights into their persistence and impact. symeres.com Deuterated standards are crucial for the accurate quantification of these compounds and their metabolites in environmental samples.

Understanding Plant-Microbe Interactions: The production and consumption of SCFAs are important aspects of plant-microbe interactions in the rhizosphere. Deuterated tracers can help elucidate these complex relationships, which are vital for plant health and agricultural productivity.

The table below provides an overview of the types of research where deuterated short-chain fatty acids are being applied.

| Research Area | Application of Deuterated SCFAs | Potential Insights |

| Gut Microbiome | Tracing SCFA production and absorption | Understanding diet-microbiome interactions and their impact on health. fao.org |

| Soil Ecology | Following microbial degradation of organic matter | Elucidating carbon cycling and soil health. |

| Environmental Contamination | Quantifying pollutant degradation pathways | Assessing the environmental fate of contaminants. |

| Agricultural Science | Studying nutrient uptake and metabolism in crops | Optimizing fertilizer use and improving crop yields. symeres.com |

Addressing Challenges and Identifying Opportunities in Deuterated Compound Research

Despite the immense potential, the field of deuterated compound research faces several challenges. The synthesis of these compounds can be complex and costly, often requiring specialized reagents and multi-step processes. clearsynth.com Ensuring the isotopic enrichment and structural integrity of the final product requires sophisticated analytical techniques like high-resolution mass spectrometry and NMR. rsc.org

Furthermore, the effects of deuteration are not always predictable. While it can improve metabolic stability, it can also lead to "metabolic switching," where the molecule is metabolized through alternative pathways. musechem.com Therefore, in vivo experiments are often necessary to validate the effects of deuteration. musechem.com

However, the opportunities in this field are vast. The ability to fine-tune the pharmacokinetic and metabolic properties of molecules by replacing hydrogen with deuterium offers significant advantages in drug discovery and development. nih.govnih.gov This "precision deuteration" can lead to drugs with improved efficacy and safety profiles. nih.gov Beyond pharmaceuticals, the use of deuterated compounds as internal standards in quantitative mass spectrometry is indispensable for a wide range of applications, from metabolomics to environmental analysis. acs.org As synthetic methodologies become more efficient and cost-effective, the accessibility and application of deuterated compounds like this compound are set to expand, opening up new avenues of research and innovation. x-chemrx.comresearchgate.net

Q & A

Q. What synthetic methodologies are employed for the preparation of 2-Methyl-d3-propionic-3,3,3-d3 acid in isotopic labeling studies?

this compound is synthesized via multi-step deuteration strategies. A common approach involves acid-catalyzed H/D exchange using deuterated reagents (e.g., D₂O or CD₃OD) to replace hydrogen atoms at specific sites. For example, crotyl alcohol (but-2-en-1-ol) can serve as a precursor, with deuterium incorporation achieved through catalytic deuteration of unsaturated bonds or nucleophilic substitution in acidic conditions . The final structure, (CD₃)₂CHCOOH, requires sequential deuteration of both the methyl group and the propionic acid backbone. Purification via recrystallization or column chromatography ensures isotopic integrity (>98 atom% D) .

Q. Which analytical techniques are critical for verifying the isotopic purity and structural integrity of this compound?

- Nuclear Magnetic Resonance (NMR): ¹H NMR confirms the absence of residual protons at deuterated positions. For example, the methyl (CD₃) and propionic acid (C-3,3,3-d3) groups show no signals in the 1–2 ppm range .

- Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular weight (94.14 g/mol) and deuteration pattern. A deviation <0.001 Da from the theoretical mass indicates isotopic purity .

- Isotopic Ratio Analysis: Isotope-ratio mass spectrometry (IRMS) quantifies atom% D, ensuring compliance with labeling specifications (e.g., 98–99% in commercial standards) .

Advanced Research Questions

Q. How does deuteration at both methyl and propionic acid positions influence metabolic tracing studies compared to non-deuterated analogs?

Deuteration at multiple sites reduces metabolic dilution and improves signal specificity in tracer studies. For instance, in macrophage metabolomics, 2-methyl-d3-succinic acid (a structurally related compound) demonstrated enhanced retention of deuterium labels during the tricarboxylic acid (TCA) cycle, enabling precise tracking of metabolic fluxes . However, steric and kinetic isotope effects (KIEs) may alter enzymatic reaction rates. Researchers must validate tracer incorporation rates using LC-MS/MS and adjust kinetic models to account for deuterium-induced delays in substrate utilization .

Q. What experimental challenges arise in maintaining isotopic integrity during derivatization or functionalization of this compound?

Key challenges include:

- H/D Exchange: Acidic or basic conditions during derivatization (e.g., esterification) may promote proton-deuterium exchange at labile positions (e.g., α-hydrogens). Controlled pH (<3 or >10) and low-temperature reactions mitigate this .

- Stability in Storage: The compound’s flammability and corrosivity necessitate inert-atmosphere storage (argon or nitrogen) at –20°C to prevent degradation or H/D exchange with atmospheric moisture .

- Waste Management: Post-reaction waste must be segregated and treated by certified facilities to avoid environmental release of deuterated byproducts, per OSHA and EPA guidelines .

Methodological Recommendations

- Synthesis Optimization: Use deuterium gas (D₂) and palladium catalysts for efficient H/D exchange in unsaturated precursors .

- Analytical Cross-Validation: Combine ¹³C NMR (for carbon-deuterium coupling) with HRMS to resolve ambiguities in deuteration sites .

- Biological Assays: Pre-equilibrate cell culture media with deuterated compounds to minimize isotopic dilution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.